molecular formula C14H16ClNO2 B2899300 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole CAS No. 475481-83-5

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B2899300
CAS RN: 475481-83-5
M. Wt: 265.74
InChI Key: BPCAWAAYLBWMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole (CIPMMO) is a synthetic compound composed of chlorine, methyl, isopropoxy, phenyl and oxazole groups. It is a white or yellowish crystalline solid with a molecular weight of 281.76 g/mol. CIPMMO has multiple applications in the fields of science and technology, including synthesis, research and development, and drug discovery.

Scientific Research Applications

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amides and esters, and has also been used as a catalyst in organic reactions. In addition, this compound has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and anti-tumor agents.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is not completely understood. However, it is believed that the chlorine atom in the molecule can form a strong bond with the hydroxyl group of the target molecule, leading to the formation of a stable complex. This complex can then undergo a variety of chemical reactions, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have a variety of effects on the body, such as modulating the activity of enzymes and altering the activity of certain hormones. In addition, this compound may have a role in the regulation of gene expression and cell signaling.

Advantages and Limitations for Lab Experiments

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound can be toxic in high concentrations and should be handled with care.

Future Directions

Given the potential applications of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, there are numerous areas of research that could be explored in the future. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthesis methods and applications. Additionally, research could be conducted into the potential use of this compound as a therapeutic agent, as well as its potential as a diagnostic tool. Finally, further studies into the mechanism of action of this compound could provide valuable insight into its potential therapeutic applications.

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-9(2)17-12-6-4-11(5-7-12)14-16-13(8-15)10(3)18-14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCAWAAYLBWMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-isopropoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide; hydrochloride (2.5 g, 8.8 mmol) in chloroform (12 ml) was added a solution of phosphorous oxychloride (1 ml, 11 mmol) in chloroform (12 ml) within 5 min. The reaction mixture was heated under reflux for 45 min, cooled to 0° C. and made basic (pH 10) by carefully adding concentrated aqueous NH3 solution. The suspension was poured onto ice water and extracted two times with dichloromethane. The combined extracts were washed with ice water/brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a brown oil which was purified by column chromatography (silica gel, dichloromethane) to yield 1.6 g (6 mmol, 60%) of the title compound as colorless oil.
Name
2-(4-isopropoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.